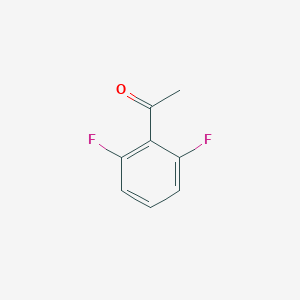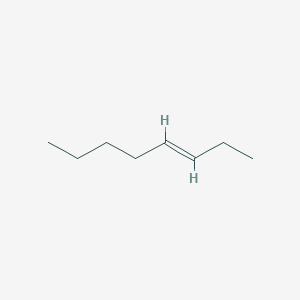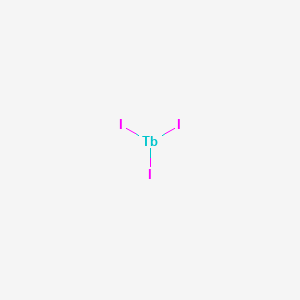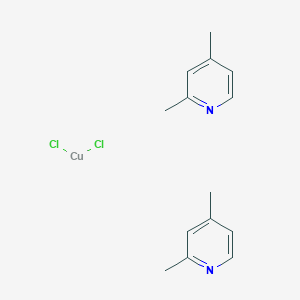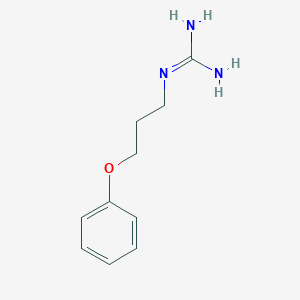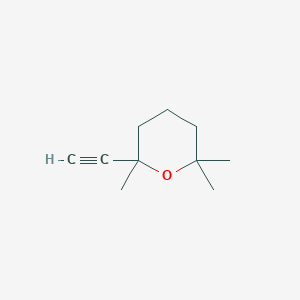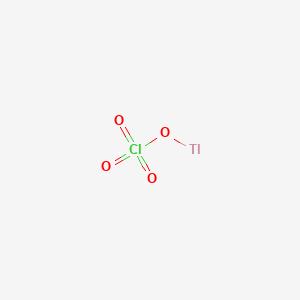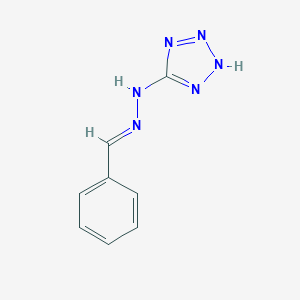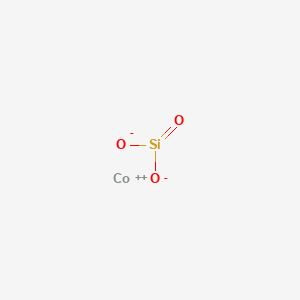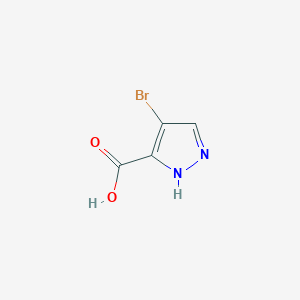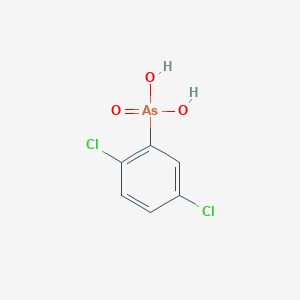
Benzenearsonic acid, 2,5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenearsonic acid, 2,5-dichloro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of arsenic acid and is synthesized through a specific method.
Applications De Recherche Scientifique
Benzenearsonic acid, 2,5-dichloro- has potential applications in various fields of scientific research. It has been studied for its antitumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Furthermore, it has been studied for its potential use in the treatment of parasitic infections.
Mécanisme D'action
The mechanism of action of benzenearsonic acid, 2,5-dichloro- is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of fumarate hydratase, an enzyme involved in the tricarboxylic acid cycle.
Effets Biochimiques Et Physiologiques
Benzenearsonic acid, 2,5-dichloro- has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the growth of bacteria and fungi, leading to their death. Furthermore, it has been shown to inhibit the growth and reproduction of parasitic organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzenearsonic acid, 2,5-dichloro- in lab experiments is its potential as a new class of antibiotics. It has shown promising results in inhibiting the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. However, one limitation of using this compound is its toxicity. It has been shown to be toxic to both cancer cells and normal cells, making it difficult to use in vivo.
Orientations Futures
There are several future directions for research on benzenearsonic acid, 2,5-dichloro-. One direction is to further investigate its potential as a new class of antibiotics. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be used in various applications. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and decreased toxicity. Finally, future research could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Méthodes De Synthèse
Benzenearsonic acid, 2,5-dichloro- is synthesized through the reaction of 2,5-dichlorobenzenesulfonyl chloride with sodium arsenite. The reaction takes place in the presence of a base and results in the formation of the desired compound. The purity of the compound can be improved through recrystallization.
Propriétés
Numéro CAS |
15075-46-4 |
|---|---|
Nom du produit |
Benzenearsonic acid, 2,5-dichloro- |
Formule moléculaire |
C6H5AsCl2O3 |
Poids moléculaire |
270.93 g/mol |
Nom IUPAC |
(2,5-dichlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12) |
Clé InChI |
GQXPKFSKSNZFDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
SMILES canonique |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Autres numéros CAS |
15075-46-4 |
Synonymes |
2,5-Dichlorophenylarsonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




